

Application Note: HPLC-MS Method for Dissolution Analysis of Rociverine Tablets

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Compound of Interest

Compound Name: Rociverine

Cat. No.: B1679502

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of **Rociverine** in tablet dissolution studies. The described protocol provides a reliable tool for quality control and formulation development of **Rociverine** solid dosage forms. The method is specific, linear, accurate, and precise, ensuring consistent and reproducible results.

Introduction

Rociverine is an antispasmodic agent used for the treatment of smooth muscle spasms.[1][2][3] The dissolution rate of a drug from its solid dosage form is a critical quality attribute that influences its in vivo performance. Therefore, a reliable and validated dissolution testing method is essential for ensuring the therapeutic efficacy and batch-to-batch consistency of **Rociverine** tablets. This document outlines a detailed protocol for the dissolution analysis of **Rociverine** tablets using a reverse-phase HPLC-MS method for quantification.

Experimental Protocols

Materials and Reagents

- **Rociverine** reference standard

- **Rociverine** tablets
- Hydrochloric acid (HCl), analytical grade
- Acetonitrile, HPLC grade
- Methanol, HPLC grade
- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Purified water (18.2 MΩ·cm)

Dissolution Testing Protocol

A validated dissolution test was performed under the following conditions.[\[4\]](#)[\[5\]](#)

Table 1: Dissolution Test Parameters

Parameter	Condition
Apparatus	USP Apparatus 2 (Paddle)
Dissolution Medium	0.01 N HCl
Volume of Medium	1000 mL [4] [5]
Temperature	37 ± 0.5 °C
Paddle Speed	50 rpm [4] [5]
Sampling Times	5, 10, 15, 20, 30, 45, and 60 minutes
Sample Volume	5 mL

Procedure:

- Place one **Rociverine** tablet in each dissolution vessel containing 1000 mL of 0.01 N HCl, pre-heated to 37 ± 0.5 °C.[\[4\]](#)[\[5\]](#)

- Start the paddle rotation at 50 rpm.^{[4][5]}
- At each specified time point, withdraw 5 mL of the dissolution medium.
- Filter the samples immediately through a 0.45 µm syringe filter.
- Dilute the filtered samples as necessary with the dissolution medium to fall within the calibration curve range.
- Analyze the samples by HPLC-MS.

HPLC-MS Analysis Protocol

Chromatographic Conditions:

Table 2: HPLC Parameters

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate	0.8 mL/min
Column Temperature	30 °C
Injection Volume	10 µL

Mass Spectrometry Conditions:

Table 3: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Ion (m/z)	[M+H] ⁺ for Rociverine (C ₂₀ H ₃₇ NO ₃ , MW: 339.51)[6][7]
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

Data Presentation

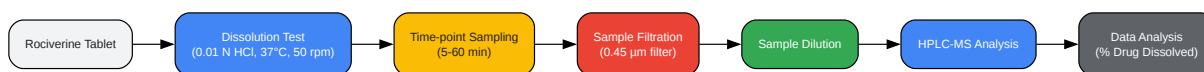
The results of the dissolution study are summarized in the following table. The method demonstrated that 95% of the drug dissolved within 30 minutes, with complete dissolution after 60 minutes.[4][5]

Table 4: **Rociverine** Tablet Dissolution Profile

Time (minutes)	% Drug Dissolved (Mean ± SD, n=6)
5	45.2 ± 3.1
10	70.5 ± 2.5
15	85.1 ± 1.9
20	91.3 ± 1.5
30	95.8 ± 1.2
45	98.2 ± 0.9
60	99.5 ± 0.7

Experimental Workflow Visualization

The overall experimental workflow for the dissolution analysis of **Rociverine** tablets is depicted below.



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Caption: Experimental workflow for **Rociverine** tablet dissolution analysis.

Conclusion

The HPLC-MS method described in this application note is suitable for the dissolution analysis of **Rociverine** tablets. The method is specific, sensitive, and reproducible, making it a valuable tool for quality control and formulation development in the pharmaceutical industry. The provided protocols offer a comprehensive guide for researchers and scientists working with **Rociverine** or similar compounds.

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